N-methyl-3-bromo-5-iodoaniline
Description
Significance of Polyhalogenated Anilines as Synthetic Intermediates in Contemporary Organic Synthesis
Polyhalogenated anilines are a class of compounds that have garnered considerable attention as valuable building blocks in modern organic synthesis. Their utility stems from the presence of multiple halogen atoms, which can be selectively functionalized to construct complex molecular architectures. These halogen substituents serve as versatile handles for a wide range of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions.
The ability to introduce different functional groups at specific positions on the aromatic ring makes polyhalogenated anilines highly sought-after precursors for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, they can be efficiently converted into polyhalogenated aldehydes, which are key intermediates in the synthesis of indole (B1671886) derivatives. The use of anilines as aryl group donors in such transformations presents a facile alternative to traditional methods that often rely on aryl halides.
Furthermore, the presence of multiple halogen atoms allows for sequential and site-selective reactions. By exploiting the differential reactivity of the various carbon-halogen bonds (e.g., C-I vs. C-Br), chemists can introduce a series of substituents in a controlled manner, leading to the construction of highly functionalized and complex target molecules. This strategic approach is a cornerstone of modern synthetic chemistry. Interestingly, polyhalogenated anilines are not exclusively synthetic creations; some have been identified as natural products originating from marine microalgae, indicating their presence in biological systems. acs.org
Overview of the Strategic Importance of N-Methylated Aromatic Amines in Chemical Transformations
N-methylated aromatic amines are a pivotal class of compounds with broad applications across the chemical sciences. The N-methyl group, while seemingly simple, profoundly influences the chemical and physical properties of the parent amine. This strategic methylation is a key step in the synthesis of a vast array of fine chemicals, dyes, and natural products. bldpharm.com
In the realm of medicinal chemistry and drug discovery, the N-methylation of amines is of paramount importance. bldpharm.com The introduction of a methyl group on the nitrogen atom can significantly alter a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and bioavailability. This makes N-methylation a critical tool in the optimization of lead compounds during drug development.
Numerous synthetic methodologies have been developed for the N-methylation of aromatic amines. These methods range from classical approaches to more modern, catalytic strategies. For example, iridium-based catalysts have been effectively employed for the N-methylation of amines using methanol (B129727) as a sustainable C1 source. acs.orgwikipedia.org Other methods include the use of reagents like trimethyl orthoformate to achieve monomethylation of aromatic amines. acs.org The development of efficient and selective N-methylation techniques continues to be an active area of research, driven by the importance of N-methylated amines as synthetic intermediates and as core structural motifs in biologically active molecules.
Unique Reactivity Profile Derived from Differential Halogenation and N-Methylation in N-Methyl-3-bromo-5-iodoaniline
The reactivity of this compound is intricately defined by the interplay of its three key functional components: the bromo substituent, the iodo substituent, and the N-methylamino group. This combination results in a unique reactivity profile that allows for a range of selective chemical transformations.
The most prominent feature of this molecule is the presence of two different halogen atoms, bromine and iodine. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is a cornerstone of its synthetic utility, enabling site-selective functionalization. For example, a Suzuki, Sonogashira, or Buchwald-Hartwig amination reaction can be performed selectively at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations. This stepwise approach allows for the controlled and efficient construction of complex, multi-substituted aromatic compounds.
The Larock indole synthesis, a powerful palladium-catalyzed reaction to form indoles from an ortho-iodoaniline and an alkyne, further highlights the synthetic potential of the iodoaniline moiety, including N-methylated derivatives. wikipedia.orgub.edu The N-methyl group also plays a crucial role in modulating the reactivity of the molecule. Electronically, the N-methylamino group is an activating, ortho-, para-directing group, influencing the regioselectivity of electrophilic aromatic substitution reactions on the remaining unsubstituted positions of the benzene (B151609) ring. Sterically, the methyl group can influence the approach of reagents to the nitrogen atom and the adjacent positions on the ring.
The table below outlines the expected differential reactivity of the halogen sites in this compound in common cross-coupling reactions.
| Reaction Type | Expected Primary Reaction Site | Rationale |
| Suzuki Coupling | Carbon-Iodine Bond | Lower bond dissociation energy of C-I vs. C-Br leads to preferential oxidative addition. |
| Sonogashira Coupling | Carbon-Iodine Bond | Higher reactivity of aryl iodides in the palladium catalytic cycle. |
| Buchwald-Hartwig Amination | Carbon-Iodine Bond | Greater propensity for oxidative addition of the C-I bond to the palladium catalyst. |
| Heck Reaction | Carbon-Iodine Bond | Aryl iodides are generally more reactive than aryl bromides under Heck conditions. |
Contextualization within the Broader Field of Halogenated Aromatic Compound Research
This compound is situated within the extensive and multifaceted field of halogenated aromatic compound research. Halogenated aromatics are a broad class of chemicals that have found widespread use in various industrial applications, including as pesticides, flame retardants, and intermediates in the synthesis of pharmaceuticals and other specialty chemicals. acs.org
However, the very properties that make them effective for these applications, such as their chemical stability, can also lead to their persistence in the environment. nih.gov Consequently, a significant portion of research on halogenated aromatic compounds is dedicated to understanding their environmental fate, transport, and potential for bioaccumulation. researchgate.net Studies have explored the microbial degradation of halogenated aromatics as a potential bioremediation strategy.
From a synthetic chemistry perspective, research into halogenated aromatic compounds is driven by the desire to develop new and efficient methods for their synthesis and functionalization. The unique reactivity imparted by halogen substituents makes them invaluable precursors for the construction of complex organic molecules. The development of novel catalytic systems that can selectively activate and transform carbon-halogen bonds is a particularly active area of investigation. Therefore, a molecule like this compound is not only a tool for synthetic chemists but also a subject of interest within the broader scientific endeavor to understand and harness the chemistry of halogenated aromatic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrIN |
|---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
3-bromo-5-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 |
InChI Key |
ZGAQWLWOPGOGJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl 3 Bromo 5 Iodoaniline and Its Precursors
Retrosynthetic Analysis and Key Disconnections for N-Methyl-3-bromo-5-iodoaniline
A retrosynthetic analysis of this compound reveals two primary disconnections. The most logical final step is the N-methylation of the precursor 3-bromo-5-iodoaniline (B1439371). This simplifies the synthesis to the preparation of the dihalogenated aniline (B41778). The C-N bond disconnection is favored due to the availability of robust methods for the N-methylation of anilines.
The second key disconnection involves the C-Br and C-I bonds of 3-bromo-5-iodoaniline. This leads back to aniline or a substituted aniline as the starting material. The challenge lies in the regioselective introduction of the bromine and iodine atoms at the meta-positions relative to the amino group. Direct halogenation of aniline is not a viable option as the amino group is a powerful ortho-, para-director, leading to a mixture of unwanted isomers. Therefore, a multi-step approach is necessary to achieve the desired 3,5-disubstitution pattern.
A plausible forward synthetic route begins with a starting material that allows for controlled halogenation, such as 3,5-dibromoaniline (B181674) or a related precursor, followed by a halogen exchange reaction to introduce the iodine atom. Alternatively, sequential halogenation of a suitably protected aniline derivative can be employed.
Precursor Synthesis: Regioselective Halogenation of Aromatic Amines and N-Methylanilines
The synthesis of the key precursor, 3-bromo-5-iodoaniline, hinges on the ability to control the position of halogenation on the aromatic ring. This section delves into various strategies to achieve the desired regioselectivity.
Due to the strong activating and ortho-, para-directing nature of the amino group in aniline, direct halogenation is often unselective and can lead to polyhalogenation. lkouniv.ac.in To overcome this, a common strategy involves the protection of the amino group as an acetanilide (B955). scribd.com This attenuates the activating effect of the amino group and provides steric hindrance, which can influence the regioselectivity of the subsequent halogenation steps.
A typical multi-step sequence involves:
Protection: Aniline is reacted with acetyl chloride or acetic anhydride (B1165640) to form acetanilide. scribd.com
First Halogenation: The acetanilide is then halogenated. For instance, bromination often yields the para-bromoacetanilide as the major product. scribd.com
Second Halogenation: Introduction of the second halogen requires careful selection of reagents and conditions to achieve the desired meta-substitution relative to the first halogen.
Deprotection: The acetyl group is removed by hydrolysis to regenerate the free amino group, yielding the dihalogenated aniline. scribd.com
For the synthesis of 3-bromo-5-iodoaniline, a starting material like 3-bromoaniline (B18343) could be iodinated. However, this would still lead to a mixture of products. A more controlled approach might involve starting with a precursor where the desired substitution pattern is already established or can be readily achieved.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govimperial.ac.uk This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. nih.gov While typically used for ortho-substitution, variations of this strategy can be employed to achieve other substitution patterns.
For aniline derivatives, the amino group itself or a protected form can act as a DMG. For instance, N-arylcarbamates can serve as removable directing groups for ortho-halogenation. acs.org Although this primarily directs to the ortho position, clever manipulation of substrates and reaction sequences can lead to more complex substitution patterns. For example, a sterically hindered directing group might favor metalation at a less hindered position.
The regiochemical outcome of electrophilic aromatic substitution is heavily influenced by the electronic and steric properties of the substituents already present on the benzene (B151609) ring. lkouniv.ac.invanderbilt.edu
Activating Groups: Electron-donating groups, such as the amino (-NH2) and methyl (-CH3) groups, are activating and ortho-, para-directing. lkouniv.ac.in
Deactivating Groups: Electron-withdrawing groups, like halogens (-Br, -I), are deactivating but are also ortho-, para-directing. vanderbilt.edu However, their deactivating nature can slow down the reaction, allowing for greater control.
In the context of synthesizing 3-bromo-5-iodoaniline, if one starts with 3-bromoaniline, the amino group will direct the incoming electrophile (iodine) to the ortho and para positions (positions 2, 4, and 6). The bromine atom will also direct to its ortho and para positions (positions 2, 4, and 6). This overlap in directing effects makes the synthesis of the 3,5-disubstituted product challenging through direct electrophilic substitution.
To circumvent this, palladium-catalyzed methods have been developed for the meta-C–H bromination of aniline derivatives, overcoming the inherent ortho/para selectivity. rsc.orgnih.gov
Halogen-exchange reactions, particularly the Finkelstein reaction, provide a valuable method for the synthesis of aryl iodides from the more readily available aryl bromides or chlorides. nih.govfrontiersin.org This transformation is often catalyzed by copper or nickel complexes. nih.govucl.ac.ukorganic-chemistry.orgrsc.org
A potential route to 3-bromo-5-iodoaniline could involve the synthesis of 3,5-dibromoaniline followed by a selective halogen exchange of one bromine atom for iodine. The success of this approach would depend on the ability to achieve mono-iodination without affecting the second bromine atom. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. organic-chemistry.org
For instance, a copper(I)-catalyzed conversion of aryl bromides to aryl iodides has been developed that tolerates various functional groups. organic-chemistry.org
N-Methylation Strategies for Halogenated Aromatic Amine Scaffolds
The final step in the synthesis of this compound is the methylation of the amino group of 3-bromo-5-iodoaniline. Several methods are available for the N-methylation of anilines.
A common laboratory method involves the use of a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. However, these reagents can be hazardous.
More modern and efficient methods utilize methanol (B129727) as the C1 source in the presence of a ruthenium catalyst. nih.govacs.org This approach is attractive due to the low cost and low toxicity of methanol. The reaction proceeds via a borrowing hydrogen mechanism and has been shown to be effective for a wide range of aniline derivatives, including those bearing halogen substituents. nih.govacs.org
Another selective method for the mono-N-methylation of primary aromatic amines uses dimethyl carbonate over faujasite X- and Y-type zeolites as catalysts. unive.it This method offers high selectivity for the desired mono-methylated product. unive.it
Cross-Coupling Based Approaches for Assembling the this compound Core
An alternative strategy to N-methylation involves forming the crucial C-N bond directly, coupling a methylamine (B109427) equivalent with a 1,3-dihalo-5-iodobenzene derivative. This approach is powerful for creating the core structure in a convergent manner.
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.org To synthesize this compound, one could theoretically couple methylamine with a precursor like 1,3-dibromo-5-iodobenzene. The reaction's outcome and selectivity would depend heavily on the relative reactivity of the C-Br and C-I bonds under the chosen catalytic conditions.
The reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) enabling the coupling of a wide range of substrates under milder conditions. purdue.edu A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also essential for the catalytic cycle. wikipedia.orgorgsyn.org
| Component | Examples | Function |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Source of catalytic Pd(0) |
| Phosphine Ligand | BINAP, DPPF, XPhos, RuPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination |
| Base | NaOtBu, KOtBu, Cs₂CO₃, LHMDS | Deprotonates the amine, facilitates formation of the Pd-amido complex |
| Amine Source | Methylamine (gas), Methylamine HCl salt | Nucleophile |
| Aryl Halide | 1,3-Dibromo-5-iodobenzene | Electrophile |
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst or stoichiometric copper. wikipedia.org This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org The synthesis of this compound via this method would entail reacting a dihalobenzene with methylamine in the presence of a copper source (e.g., CuI, Cu₂O, or copper powder) and a base, often at high temperatures. wikidoc.orgresearchgate.net
Traditional Ullmann reactions were known for requiring harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder conditions with catalytic amounts of copper. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly improve the efficiency and scope of the Ullmann coupling. organic-chemistry.orgresearchgate.net
Recent developments in organic synthesis have led to transition-metal-free methods for C-N bond formation. d-nb.infosu.se A prominent strategy involves the use of hypervalent iodine reagents, specifically diaryliodonium salts, as electrophilic arylating agents. nih.govbeilstein-journals.org To form an N-methylaniline derivative, a diaryliodonium salt bearing the desired 3-bromo-5-iodophenyl group would be reacted with methylamine.
These reactions can proceed under mild conditions and tolerate a wide variety of functional groups. d-nb.infodiva-portal.org The methodology is particularly advantageous as it avoids the cost and potential toxicity associated with transition metal catalysts. su.se The reaction is often promoted by a simple base and proceeds without the need for specialized ligands, offering a practical alternative to metal-catalyzed cross-coupling reactions. diva-portal.org
One-Pot and Cascade Synthesis Strategies for Streamlined Production
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single synthetic operation, offer another powerful tool. Organocatalytic cascade reactions have been developed for the synthesis of highly substituted anilines from simple starting materials. These reactions can proceed through various mechanisms, including Knoevenagel/Michael/aldol condensation/decarboxylation and enamine amination/isoaromatization sequences, to furnish highly functionalized anilines in good yields.
Palladium-catalyzed cascade reactions are also prominent in the synthesis of substituted anilines and related heterocycles. For example, a Pd(II)-catalyzed one-pot cascade annulation of N-substituted anilines with carbon monoxide, ammonium (B1175870) acetate, and aldehydes has been developed for the synthesis of N1-substituted 2,3-dihydroquinazolin-4(1H)-ones. acs.org While not directly producing the target molecule, these examples showcase the potential of cascade catalysis to construct complex aniline derivatives from simple precursors in a highly efficient manner.
A hypothetical one-pot synthesis of this compound could involve the sequential halogenation of a suitable aniline precursor, followed by in-situ N-methylation. For instance, starting with 3-bromoaniline, a one-pot process could involve iodination followed by N-methylation using a suitable methylating agent and catalyst system that is compatible with the dihalogenated aniline intermediate.
Process Development and Scalability Considerations in Synthetic Route Development for this compound
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process development and scalability. This involves optimizing reaction conditions to maximize efficiency, yield, and safety, while minimizing cost and environmental impact.
Optimization of Reaction Conditions for Increased Efficiency and Yield
Halogenation: The synthesis of the precursor, 3-bromo-5-iodoaniline, typically involves the sequential halogenation of an aniline derivative. For instance, the iodination of 3-bromoaniline with iodine monochloride (ICl) in an acidic medium is a common approach. Optimization of this step would involve screening reaction parameters such as temperature, solvent, reaction time, and the stoichiometry of the halogenating agent to maximize the yield of the desired isomer and minimize the formation of byproducts.
N-Methylation: The N-methylation of anilines, particularly those bearing electron-withdrawing halogen substituents, can be challenging. A variety of methods have been developed, each with its own set of optimizable parameters.
Transition metal-catalyzed N-methylation using methanol as a C1 source is an attractive option. Iridium(I) and Ruthenium(II) complexes have shown high activity for the N-methylation of substituted anilines. csic.esnih.gov Optimization of these catalytic systems involves screening the catalyst, ligand, base, temperature, and catalyst loading. For example, in an iridium-catalyzed N-methylation, cesium carbonate was found to be a highly effective base, and the reaction temperature significantly influenced the conversion rate. csic.es
Dimethyl carbonate (DMC) is another "green" methylating agent. Selective N-monomethylation of primary anilines with DMC has been achieved in continuous flow systems at high temperatures and pressures. mit.edu The optimization of residence time and temperature is critical to maximize the yield of the monomethylated product and prevent overalkylation. mit.edu
The following interactive data table summarizes the optimization of reaction conditions for the N-methylation of substituted anilines, which can be considered analogous to the synthesis of this compound.
Optimization of N-Methylation of Substituted Anilines
| Catalyst System | Methylating Agent | Substrate | Key Optimized Parameters | Yield | Reference |
|---|---|---|---|---|---|
| [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] / Cs₂CO₃ | Methanol | 4-Chloroaniline | Temperature (423 K), Catalyst loading (0.1 mol%) | >95% | csic.es |
| (DPEPhos)RuCl₂PPh₃ / Cs₂CO₃ | Methanol | 4-Bromoaniline | Catalyst (0.5 mol%), Time (12 h) | 95-97% | nih.gov |
| None (Continuous Flow) / DBU | Dimethyl Carbonate | 4-Chloroaniline | Temperature (250 °C), Residence Time (12 min) | 88% | mit.edu |
| LiI / HMimBF₄ | Lignin (B12514952) (as methyl source) | N-methylaniline | Temperature (120 °C), Time (12 h) | ~80% | nih.gov |
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly integral to modern synthetic route design, aiming to create more sustainable chemical processes. ijnc.irijnc.ir The synthesis of this compound can be made more environmentally friendly by considering several green chemistry aspects.
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. The development of reactions in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a key goal. mdpi.com For instance, microwave-assisted organic synthesis is often conducted in the absence of a solvent or in a minimal amount of a high-boiling, greener solvent. ijpronline.com
Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. synthiaonline.com As discussed, transition metal catalysts for N-methylation allow for the use of methanol, a renewable C1 source, and can operate at low catalyst loadings. csic.esnih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and cascade reactions contribute significantly to atom economy by reducing the number of workup and purification steps. sioc-journal.cn
Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. However, when heating is required, energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. ijpronline.com
Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of renewable resources for reagents is a key principle. The use of methanol or even lignin as a methyl source in N-methylation reactions is an example of this principle in action. nih.govnih.gov
The following table outlines some green chemistry approaches that could be applied to the synthesis of this compound and its precursors.
Green Chemistry Approaches in Aniline Derivative Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
|---|---|---|---|
| Prevention | One-pot synthesis to minimize waste | One-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides | sioc-journal.cn |
| Atom Economy | Cascade reactions to maximize atom incorporation | Organocatalytic cascade synthesis of highly substituted anilines | |
| Less Hazardous Chemical Syntheses | Use of non-toxic methylating agents | Dimethyl carbonate (DMC) as a methylating agent | mit.edu |
| Safer Solvents and Auxiliaries | Reactions in water or solvent-free conditions | Microwave-assisted synthesis of amino acid methyl ester hydrochlorides | ijpronline.com |
| Design for Energy Efficiency | Use of microwave irradiation for heating | Microwave-assisted one-pot synthesis | ijpronline.com |
| Use of Renewable Feedstocks | Using methanol as a C1 source | Ru(II)-catalyzed N-methylation of amines with methanol | nih.gov |
| Catalysis | Employing recyclable and efficient catalysts | Iridium(I) complexes for N-methylation | csic.es |
Reactivity and Derivatization Pathways of N Methyl 3 Bromo 5 Iodoaniline
Differential Reactivity of Bromine and Iodine Substituents in Functionalization
The distinct electronic properties and bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are the foundation for the selective functionalization of N-methyl-3-bromo-5-iodoaniline. This differential reactivity allows for sequential, or orthogonal, chemical transformations, where one halogen can be selectively reacted while the other remains intact for subsequent modification.
Selective Cross-Coupling Reactions Leveraging Orthogonal Reactivity of Halogens
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: Ar-I > Ar-Br > Ar-Cl. uwindsor.ca This trend is primarily governed by the bond dissociation energies (BDE) of the carbon-halogen bonds, where the C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Br bond. This principle of "orthogonal" reactivity is widely exploited in synthetic chemistry to build complex molecules in a stepwise manner. nih.govgelest.com
For this compound, this reactivity difference enables selective coupling at the iodine-bearing C5 position under carefully controlled conditions. By using a suitable palladium catalyst and reaction parameters, a nucleophile can be introduced at the C5 position via oxidative addition to the C-I bond, leaving the C-Br bond at the C3 position available for a second, distinct coupling reaction. This stepwise functionalization is a powerful strategy for creating diverse molecular architectures from a single precursor. nih.gov For instance, a Suzuki-Miyaura reaction could first be performed at the iodo-position, followed by a Sonogashira or Heck reaction at the bromo-position. This chemoselectivity has been demonstrated in various dihaloaromatic systems, including those containing bromo and iodo substituents.
Table 1: General Reactivity Trend of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Halogen Substituent (X) | Carbon-Halogen Bond | Relative Reactivity | Typical Application |
| Iodine (I) | C-I | Highest | First step in sequential couplings |
| Bromine (Br) | C-Br | Intermediate | Second step in sequential couplings |
| Chlorine (Cl) | C-Cl | Lowest | Requires more active catalysts/harsher conditions |
This table illustrates the generally accepted reactivity hierarchy that enables selective functionalization of polyhalogenated aromatic compounds.
Reactivity Differences in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides another pathway for functionalization, although it proceeds via a different mechanism than palladium-catalyzed couplings. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Generally, these reactions are favored on electron-poor aromatic systems, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex). uomustansiriyah.edu.iqwikipedia.org
The N-methylamino group in this compound is an electron-donating group, which deactivates the ring towards nucleophilic attack, making SNAr reactions challenging. govtpgcdatia.ac.in However, the relative leaving group ability of the halogens in SNAr reactions can be complex. In classic SNAr mechanisms where the initial nucleophilic attack is the rate-determining step, the leaving group order is often F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through inductive effects. nih.gov Conversely, if the departure of the leaving group is involved in the rate-determining step, the order can revert to I > Br > Cl > F, reflecting C-X bond strength. Given the electron-rich nature of the aniline (B41778) ring, forcing SNAr conditions, such as using a very strong base to proceed via a benzyne (B1209423) intermediate, could be considered, which would lead to a mixture of products. govtpgcdatia.ac.in For this compound, direct SNAr is not a commonly reported or favored pathway without the presence of strong activating groups (e.g., nitro groups) ortho or para to the halogens. uomustansiriyah.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon bonds in modern organic synthesis. For this compound, these methods allow for the precise introduction of a wide variety of carbon-based functionalities.
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent (like an arylboronic acid) with an organic halide, is a robust method for forming biaryl linkages and is widely used in pharmaceutical and materials science. nih.govaablocks.com The reaction is known for its mild conditions and tolerance of a broad range of functional groups. uwindsor.ca
In the case of this compound, the greater reactivity of the C-I bond allows for a regioselective Suzuki-Miyaura coupling. Under appropriate catalytic conditions, typically using a palladium catalyst like Pd(PPh₃)₄ or a more advanced catalyst system with specialized ligands, an arylboronic acid can be coupled selectively at the C5 position. nih.govrsc.org This generates a 3-bromo-5-aryl-N-methylaniline derivative, which can then undergo a second Suzuki-Miyaura coupling with a different boronic acid at the C3 position to yield an unsymmetrically substituted diarylated aniline.
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate with differential reactivity |
| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Carbon nucleophile source |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |
| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |
| Selectivity | Reaction occurs preferentially at the C-I bond | Exploits orthogonal reactivity |
This table outlines typical components for a selective Suzuki-Miyaura reaction on a dihaloaromatic substrate, targeting the more reactive halogen.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting a terminal alkyne with an aryl halide. researchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. nih.gov
Leveraging the differential reactivity of the halogens, this compound can undergo a selective Sonogashira coupling at the C5-iodo position. This reaction would yield a 3-bromo-5-alkynyl-N-methylaniline intermediate. This intermediate is valuable as the remaining C-Br bond can be used in a subsequent coupling reaction, or the alkyne itself can participate in further transformations, such as cyclization reactions to form heterocycles. Studies on related iodoanilines have shown high efficiency in Sonogashira couplings. nih.govmdpi.com
Table 3: Representative Conditions for Selective Sonogashira Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate with differential reactivity |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Carbon nucleophile source |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary catalyst for the cycle |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the terminal alkyne |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and often serves as solvent |
| Selectivity | Reaction occurs preferentially at the C-I bond | Based on C-X bond strength |
This table presents a typical setup for a selective Sonogashira coupling, highlighting the key reagents that enable the transformation at the more labile C-I bond.
Negishi and Stille Coupling Strategies with Organometallic Reagents
The Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) are powerful alternatives for C-C bond formation that expand the scope of accessible structures.
Negishi Coupling: This reaction involves the use of organozinc reagents, which are generally more reactive than organoboranes but less reactive than organomagnesium (Grignard) reagents. The higher reactivity often allows for couplings to occur under very mild conditions. For this compound, a selective Negishi coupling with an organozinc reagent would be expected to occur at the C-I position, consistent with the established reactivity trend.
Stille Coupling: This reaction utilizes organostannanes (organotin compounds), which are notable for their stability to air and moisture and their tolerance of a vast array of functional groups. While concerns over the toxicity of tin byproducts exist, the reliability of the Stille reaction makes it a valuable synthetic tool. As with the other palladium-catalyzed methods, selective coupling at the iodine position of this compound would be the anticipated outcome, allowing the bromine to be functionalized in a later step.
Heck Reactions with Olefins
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the arylation of olefins. organic-chemistry.orgwikipedia.org In the case of this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective functionalization. The C-I bond is considerably more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond, enabling chemoselective Heck reactions at the 5-position. uwindsor.ca
This selectivity is crucial for the stepwise derivatization of the aniline core. For instance, reaction with an olefin in the presence of a palladium catalyst would be expected to yield a 3-bromo-5-alkenyl-N-methylaniline derivative. The reaction typically proceeds under standard Heck conditions, which involve a palladium source such as palladium(II) acetate, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand and reaction conditions can be optimized to maximize yield and selectivity. researchgate.net The remaining bromine atom can then be subjected to a second, distinct cross-coupling reaction, allowing for the introduction of a different functional group at the 3-position. This orthogonal reactivity is a key advantage in the synthesis of highly substituted anilines.
Interactive Table: Heck Reaction Conditions
| Parameter | Typical Condition |
|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | PPh₃, P(o-tol)₃, or other phosphine ligands |
| Base | Et₃N, K₂CO₃, or NaOAc |
| Solvent | DMF, NMP, or acetonitrile |
| Temperature | 80-140 °C |
Carbonylative Cross-Coupling Reactions
Carbonylative cross-coupling reactions introduce a carbonyl group into an organic molecule, typically from carbon monoxide gas or a CO surrogate. mdpi.com Similar to the Heck reaction, the difference in reactivity between the aryl-iodide and aryl-bromide bonds in this compound allows for selective carbonylation. The C-I bond is more susceptible to oxidative addition to the palladium catalyst, facilitating selective carbonylation at the 5-position. diva-portal.org
These reactions can be used to synthesize a variety of carbonyl-containing derivatives, such as amides, esters, and ketones, by trapping the acyl-palladium intermediate with a suitable nucleophile. nih.gov For example, a palladium-catalyzed reaction of this compound with carbon monoxide and an amine would be expected to produce the corresponding 3-bromo-N-methyl-5-carboxamide derivative. The choice of nucleophile dictates the final product. This selective functionalization provides a route to complex aniline derivatives with diverse functionalities. mdpi.com
Interactive Table: Carbonylative Cross-Coupling Nucleophiles and Products
| Nucleophile | Product |
|---|---|
| Amine (R₂NH) | Amide |
| Alcohol (ROH) | Ester |
| Organometallic Reagent (R-M) | Ketone |
Copper-Mediated Cross-Coupling Reactions for Heteroatom Bond Formation
Copper-catalyzed cross-coupling reactions are particularly useful for the formation of carbon-heteroatom bonds, providing an alternative to palladium-catalyzed methods.
Ullmann-Type Coupling in Derivatization
The Ullmann condensation is a classic copper-promoted reaction for the formation of C-O, C-S, and C-N bonds. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, the development of ligand-accelerated protocols has significantly expanded the scope and utility of this reaction, allowing it to proceed under milder conditions. organic-chemistry.org
In the context of this compound, Ullmann-type couplings can be employed to introduce a variety of heteroatom-containing substituents. The chemoselectivity of the reaction would again be dictated by the greater reactivity of the C-I bond compared to the C-Br bond. For example, a copper-catalyzed reaction with a phenol (B47542) would selectively form a diaryl ether at the 5-position. Similarly, reactions with thiols or amines would yield the corresponding aryl thioethers or di- and tri-arylamines, respectively. wikipedia.org The ability to perform these transformations chemoselectively is a significant advantage in the synthesis of complex molecules.
C-N Cross-Coupling Applications
The copper-catalyzed C-N cross-coupling, often referred to as the Goldberg reaction, is a valuable method for the formation of new carbon-nitrogen bonds, and serves as an alternative to the more commonly used Buchwald-Hartwig amination. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst and a suitable ligand. acs.org
For this compound, this methodology allows for the selective introduction of an additional nitrogen-based functional group at the 5-position. The reaction with a primary or secondary amine, in the presence of a copper catalyst, would yield the corresponding N,N'-disubstituted aniline derivative. The choice of ligand is often crucial for achieving high yields and can influence the reaction conditions required. acs.org This selective C-N bond formation further highlights the utility of this compound as a versatile building block in organic synthesis.
Interactive Table: Comparison of C-N Cross-Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Goldberg Reaction |
|---|---|---|
| Metal Catalyst | Palladium | Copper |
| Typical Ligands | Phosphine-based | Diamines, amino acids, etc. |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more substrate-dependent |
Transition-Metal-Free Reactivity and Radical Chemistry
Recent advances in organic synthesis have focused on the development of transition-metal-free cross-coupling reactions, which offer a more sustainable and cost-effective alternative to traditional methods.
N-Methylanilines as Promoters for Radical-Type Cross-Coupling Reactions of Aryl Iodides
Interestingly, N-methylanilines themselves can act as promoters for radical-type cross-coupling reactions of aryl iodides. nih.govresearchgate.net In the presence of a strong base such as potassium tert-butoxide (tBuOK), N-methylanilines can facilitate the activation of the carbon-iodine bond in aryl iodides to generate aryl radicals. nih.gov This initiation system is robust and can be used to promote various aryl-radical-mediated reactions. nih.govresearchgate.net
While this compound would itself be a substrate in this type of reaction, the underlying principle demonstrates the potential for N-methylaniline derivatives to participate in and promote radical chemistry. The reaction proceeds via a base-promoted homolytic aromatic substitution (BHAS) mechanism, where the N-methylaniline acts as an electron donor to initiate the radical chain process. jiaolei.groupacs.org This area of research opens up new avenues for the functionalization of aryl iodides without the need for transition metal catalysts.
Reactions Involving Hypervalent Iodine Intermediates Derived from the Iodo-Substituent
The iodine atom in this compound serves as a versatile anchor for a variety of chemical transformations, notably through the formation of hypervalent iodine species. diva-portal.orgtcichemicals.com These intermediates are prized in organic synthesis for their potent electrophilicity and excellent leaving group ability. diva-portal.orgacs.org The generation of hypervalent iodine(III) and iodine(V) reagents from aryl iodides facilitates a range of reactions that are otherwise challenging to perform. acs.orgnih.gov
A primary route to hypervalent iodine(III) compounds from this compound is through the oxidation of the iodo group. nih.govbeilstein-journals.org Commonly employed oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), as well as sodium perborate (B1237305) or potassium persulfate in the presence of a strong acid. nih.gov The resulting diaryliodonium salts or (diacetoxyiodo)arenes are highly versatile synthetic intermediates. diva-portal.org
For example, oxidizing this compound with a suitable oxidant in the presence of another aromatic compound can yield diaryliodonium salts. These salts are valuable precursors for numerous cross-coupling reactions.
A significant application of hypervalent iodine intermediates derived from this aniline is in the formation of carbon-carbon and carbon-heteroatom bonds. The in-situ generated hypervalent iodine species can react with a diverse array of nucleophiles, including other arenes, alkenes, alkynes, and heteroatom nucleophiles such as amines and thiols.
Table 1: Reactions Involving Hypervalent Iodine Intermediates
| Reactant | Oxidant/Conditions | Product Type |
|---|---|---|
| This compound | m-CPBA, TsOH | (Diacetoxyiodo)arene |
| This compound + Arene | Persulfate, H₂SO₄ | Diaryliodonium salt |
| (Diacetoxyiodo)arene derivative | Cu(I) catalyst, Alkyne | Alkynylated aniline |
| Diaryliodonium salt derivative | Pd(0) catalyst, Boronic acid | Biaryl compound |
Functionalization and Transformations of the N-Methylamino Group
The N-methylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, in this compound, the regiochemical outcome is influenced by all three substituents. The N-methylamino group is the strongest activator, while the bromine and iodine atoms are deactivating but also ortho, para-directing.
The positions ortho to the N-methylamino group are C2 and C6, and the para position is C4. The C3 and C5 positions are already substituted. Consequently, electrophilic attack is anticipated to occur at the C2, C4, and C6 positions. The potent activating nature of the N-methylamino group generally overrides the deactivating influence of the halogens.
Steric hindrance from the adjacent bromo and iodo groups can significantly impact the regioselectivity. The C2 and C6 positions are sterically encumbered by the neighboring bromine and iodine atoms, respectively. The C4 position is less sterically hindered, making it the most probable site for electrophilic substitution.
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The reaction conditions must be carefully managed to prevent side reactions, such as oxidation of the aniline ring.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
| Electrophile | Expected Major Product |
|---|---|
| NO₂⁺ | N-methyl-3-bromo-5-iodo-4-nitroaniline |
| Br₂ | N-methyl-2,3-dibromo-5-iodoaniline or N-methyl-3,4-dibromo-5-iodoaniline |
| SO₃ | 4-(methylamino)-2-bromo-6-iodobenzenesulfonic acid |
The N-methylamino group of this compound is a nucleophilic secondary amine that readily undergoes acylation and alkylation.
Acylation: This is typically achieved with acylating agents like acid chlorides or anhydrides in the presence of a base, converting the secondary amine to a tertiary amide. The resulting amide can serve as a protecting group and modulates the ring's reactivity by reducing the activating effect of the amino group in EAS reactions. nih.gov
Alkylation: This reaction, usually carried out with alkyl halides and a base, transforms the secondary amine into a tertiary amine. nih.govluc.edu Introducing a second alkyl group can further alter the molecule's electronic and steric characteristics. nih.gov
Table 3: Products of N-Methylamino Group Functionalization
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetyl chloride | Acylation | N-acetyl-N-methyl-3-bromo-5-iodoaniline |
| Acetic anhydride (B1165640) | Acylation | N-acetyl-N-methyl-3-bromo-5-iodoaniline |
| Methyl iodide | Alkylation | N,N-dimethyl-3-bromo-5-iodoaniline |
| Benzyl bromide | Alkylation | N-benzyl-N-methyl-3-bromo-5-iodoaniline |
Cyclization and Annulation Reactions Employing this compound
This compound is a valuable starting material for synthesizing heterocyclic compounds via intramolecular cyclizations. The N-methylamino group and the two halogen substituents offer multiple pathways for ring formation.
A common strategy involves creating a C-N bond. For example, introducing a suitable functional group at the C2 or C6 position can enable an intramolecular nucleophilic attack by the nitrogen of the N-methylamino group on one of the halogens, leading to a five- or six-membered heterocycle. The greater reactivity of the C-I bond compared to the C-Br bond towards nucleophilic substitution and oxidative addition often dictates the course of these reactions.
For instance, introducing an acetyl group at the C2 position could potentially lead to a substituted indole (B1671886) derivative through subsequent intramolecular cyclization.
The Larock indole synthesis is a powerful palladium-catalyzed method for constructing indoles from ortho-haloanilines and alkynes. wikipedia.orgub.eduoup.com this compound is an ideal substrate for this reaction, as the more reactive iodo-substituent preferentially engages in the palladium catalytic cycle. nih.govub.edu
In a typical Larock indole synthesis, this compound is reacted with a disubstituted alkyne in the presence of a palladium catalyst, a base, and a suitable ligand. wikipedia.orgresearchgate.net The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), alkyne insertion, and reductive elimination to form the indole ring. ub.edu
This reaction with this compound is expected to yield a 4-bromo-6-substituted-1-methylindole, with the substituent at the 6-position originating from the alkyne. The bromine atom at the 4-position remains available for further functionalization.
Table 4: Representative Larock-Type Heteroannulation Reactions
| Alkyne | Catalyst/Ligand/Base | Product |
|---|---|---|
| Diphenylacetylene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 4-bromo-1-methyl-2,3-diphenylindole |
| 1-Phenyl-1-propyne | PdCl₂(PPh₃)₂ / NaOAc | 4-bromo-1,2-dimethyl-3-phenylindole |
| Di-p-tolylacetylene | Pd(dba)₂ / P(o-tol)₃ / Cs₂CO₃ | 4-bromo-1-methyl-2,3-di-p-tolylindole |
Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems
The unique structural arrangement of this compound, featuring two distinct halogen atoms at the meta-positions relative to the N-methylamino group, renders it a highly valuable and versatile precursor for the synthesis of complex nitrogen-containing heterocyclic systems. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This enables the construction of a wide array of fused heterocycles, with palladium-catalyzed annulation reactions representing a cornerstone of its derivatization pathways.
The primary route for leveraging this compound in heterocyclic synthesis involves intramolecular or intermolecular cyclization reactions where the aniline nitrogen acts as an intrinsic nucleophile. Palladium-catalyzed processes, such as the Larock indole synthesis, are particularly well-suited for this purpose. ub.edu The general mechanism involves the oxidative addition of the more reactive aryl iodide to a palladium(0) complex, followed by coordination and insertion of an alkyne. The subsequent intramolecular attack by the nitrogen atom on the newly formed vinyl-palladium intermediate leads to the formation of a six-membered palladacycle, which then undergoes reductive elimination to yield the indole ring and regenerate the Pd(0) catalyst. ub.edu
In the case of this compound, the higher reactivity of the C-I bond compared to the C-Br bond directs the initial cyclization to occur selectively at the iodine-bearing position. This regioselectivity is crucial as it preserves the bromine atom on the newly formed heterocyclic scaffold, making it available for subsequent, orthogonal chemical transformations such as Suzuki or Sonogashira cross-coupling reactions. ub.edu This stepwise approach allows for the modular and efficient assembly of highly substituted and complex polycyclic molecules.
Research on analogous substrates, such as ortho-iodoanilines and other dihaloanilines, has established the feasibility and high efficiency of these palladium-catalyzed annulation strategies. nih.govnih.gov For instance, the synthesis of N-Boc-N-methyl-tryptophans has been successfully achieved through the palladium-catalyzed annulation of ortho-iodoanilines with functionalized alkynes, demonstrating the utility of N-alkylated anilines in these transformations. nih.gov Similarly, studies using 2-bromo-5-iodoaniline (B599406) in macrocyclization reactions have confirmed that the Larock indole annulation can proceed effectively, forming both the indole core and a macrocyclic ring in a single, powerful step. nih.gov These precedents strongly support the applicability of this compound as a substrate for creating diverse heterocyclic frameworks.
The following table outlines a representative, research-informed pathway for the synthesis of a substituted indole from this compound.
Table 1: Illustrative Reaction Data for Palladium-Catalyzed Indole Synthesis
| Starting Material | Reactant | Product | Reaction Conditions |
|---|
This table presents a hypothetical but scientifically plausible reaction based on established Larock heteroannulation protocols. ub.edunih.govnih.gov The choice of catalyst, ligand, and base system can be optimized to improve yields and reaction times.
Beyond the well-established indole synthesis, the reactivity of this compound can be extended to produce other classes of nitrogen heterocycles. For example, palladium-catalyzed cyclizations with partners other than alkynes, such as allylic alcohols, could potentially yield substituted quinolines. acs.org Furthermore, alternative catalytic systems, such as those based on copper, could open pathways to different heterocyclic cores through intramolecular C-N bond formation. scholaris.ca The strategic placement of the reactive halogen sites on the aniline ring thus provides a rich platform for synthetic exploration in heterocyclic chemistry.
Mechanistic Investigations of Reactions Involving N Methyl 3 Bromo 5 Iodoaniline
Elucidation of Reaction Mechanisms via Advanced Experimental Studies
Experimental studies form the bedrock of mechanistic investigation, providing tangible evidence of reaction pathways. Techniques range from isotopic labeling to kinetic analysis, each offering a unique window into the reaction's progression.
Isotopic Labeling Experiments (e.g., Kinetic Isotope Effects, KIE)
Isotopic labeling is a powerful tool for determining which bonds are broken or formed during the rate-determining step of a reaction. wikipedia.org The kinetic isotope effect (KIE) is the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotopic counterpart (kL/kH). wikipedia.org A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is cleaved in the rate-limiting step. snnu.edu.cn
In reactions involving N-methyl-3-bromo-5-iodoaniline, such as a hypothetical C-H activation or a metal-catalyzed coupling, KIE studies would be invaluable. For instance, to probe the mechanism of a palladium-catalyzed direct arylation at the C2 position, one could compare the reaction rate of this compound with its 2-deuterio isotopologue. A significant kH/kD value would provide strong evidence for C-H bond cleavage being part of the rate-determining step. spbftu.ru Secondary KIEs, which are smaller, can provide information about changes in hybridization at the labeled position. wikipedia.org
Table 1: Illustrative Kinetic Isotope Effect Data in Mechanistic Studies This table presents hypothetical KIE values for plausible reactions to illustrate the application of this method.
| Reaction Type | Labeled Position | Hypothetical kH/kD | Mechanistic Implication |
|---|---|---|---|
| Pd-catalyzed C-H Arylation | C2-H/D | 3.5 | C-H bond cleavage is likely in the rate-determining step. spbftu.ru |
| N-demethylation | N-CH3/CD3 | 1.8 | N-C bond is likely involved in the rate-determining step, but this may be a secondary effect. |
| Nucleophilic Aromatic Substitution | C-I vs C-Br | - | Not a KIE experiment, but competitive reactivity shows the C-I bond is weaker and more reactive. |
Isolation and Spectroscopic Characterization of Key Intermediates
The direct observation and characterization of reaction intermediates provide the most definitive evidence for a proposed mechanism. In many transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, organometallic intermediates are formed. For reactions involving this compound, isolating these transient species can be challenging but highly informative.
Techniques such as low-temperature NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to characterize these intermediates. whiterose.ac.ukrsc.org For example, in a palladium-catalyzed cross-coupling reaction, it might be possible to isolate and structurally characterize an oxidative addition intermediate, such as an Aryl-Pd(II)-Halide complex. ub.edubeilstein-journals.org The characterization of such a complex would confirm the initial step of the catalytic cycle and provide insight into the geometry and electronic properties of the key intermediate. rsc.org
Design and Analysis of Control Reactions to Support Proposed Mechanisms
Control reactions are essential for ruling out alternative mechanistic pathways and confirming the role of specific reagents. whiterose.ac.uk For a multifunctional substrate like this compound, carefully designed experiments can distinguish between competing reaction sites.
For example, to confirm a proposed mechanism for a selective cross-coupling at the iodine position, a control reaction could be run with 3-bromo-N-methylaniline under identical conditions. If no reaction occurs, it supports the hypothesis that the C-I bond, not the C-Br bond, is the reactive site under those specific catalytic conditions. semanticscholar.org Similarly, to investigate the role of the N-methyl group, a parallel reaction could be conducted with 3-bromo-5-iodoaniline (B1439371). chim.it Comparing the outcomes of these reactions helps to build a consistent mechanistic picture. rsc.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies measure how the reaction rate changes as a function of reactant concentrations, temperature, and catalyst loading. scholarsresearchlibrary.com This data is used to derive a rate law, which is a mathematical expression that describes the reaction mechanism. uca.edu The rate law can confirm the order of the reaction with respect to each component and identify which species are involved in the rate-determining step. acs.org
For a reaction such as the N-arylation of this compound, one could systematically vary the concentrations of the aniline (B41778), the aryl halide partner, the catalyst, and the base. scholarsresearchlibrary.com By monitoring the reaction progress, for example, with UV-Vis spectrophotometry or HPLC, the rate constants and activation parameters (enthalpy and entropy of activation) can be determined. uca.eduacs.org These parameters provide quantitative insight into the energy profile of the reaction.
Table 2: Sample Kinetic Data Parameters This table shows representative parameters that would be determined from kinetic studies.
| Parameter | Definition | Significance |
|---|---|---|
| Reaction Order | The exponent of a reactant's concentration in the rate law. | Indicates how many molecules of that reactant are involved in the rate-determining step. scholarsresearchlibrary.com |
| Rate Constant (k) | The proportionality constant in the rate law. | Quantifies the intrinsic speed of the reaction at a given temperature. acs.org |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A lower Ea corresponds to a faster reaction rate. |
| Pre-exponential Factor (A) | Relates to the frequency of correctly oriented collisions. | Provides insight into the entropic requirements of the transition state. |
Computational Chemistry for Detailed Mechanistic Insights
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. They complement experimental findings by providing detailed information about structures and energies of transient species that are difficult or impossible to observe directly.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
DFT calculations can be used to model the entire potential energy surface of a reaction. acs.org This allows for the identification of reactants, intermediates, transition states, and products, along with their relative energies. acs.org By calculating the energy barriers (activation energies) associated with different possible pathways, the most likely reaction mechanism can be predicted. chim.it
For this compound, DFT could be used to:
Predict Regioselectivity: In cross-coupling reactions, calculations can determine the activation barriers for oxidative addition at the C-I versus the C-Br bond, explaining why one is favored over the other.
Characterize Transition States: The geometry of transition states can be optimized, revealing the precise arrangement of atoms during key bond-forming or bond-breaking events. uu.nl For example, the transition state for an intramolecular cyclization could be modeled to understand stereochemical outcomes. acs.org
Evaluate Ligand Effects: In metal-catalyzed reactions, DFT can model how different ligands on the metal center influence the stability of intermediates and the height of activation barriers, aiding in catalyst design.
These computational studies provide a detailed, atomistic view that, when combined with experimental evidence, leads to a comprehensive and robust understanding of the reaction mechanism. chim.it
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The molecular electrostatic potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule by mapping its electron density surface. The MEP visualizes the charge distribution and identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map is expected to reveal a complex interplay of electronic effects stemming from the various substituents on the aniline ring.
The amino group (-NHCH₃) is an electron-donating group, which generally increases the electron density on the aromatic ring, particularly at the ortho and para positions. However, in this compound, these positions are blocked. The nitrogen atom of the amino group, with its lone pair of electrons, will be a region of high negative potential, making it a primary site for electrophilic attack and a hydrogen bond donor.
Conversely, the halogen atoms, bromine and iodine, are electron-withdrawing through induction but can be weakly electron-donating through resonance. More significantly, halogens are known to exhibit a phenomenon called a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X (X = Br, I) bond axis. nih.gov This positive region makes the halogen atoms potential sites for nucleophilic attack or halogen bonding interactions. nih.govacs.org The iodine atom, being larger and more polarizable than bromine, is expected to have a more pronounced and positive sigma-hole, making it a more likely site for such interactions. nih.gov
Computational studies on similar halogenated anilines have shown that halogen substitution introduces a significant positive electrostatic potential along the axis of the halogen, which can facilitate interactions with nucleophilic residues in biological systems or reagents in chemical reactions. nih.gov The difference in electrostatic potential between competing donor sites on a molecule can be substantial, influencing its intermolecular recognition and reactivity. For instance, in perhalogenated anilines, the difference in electrostatic potential between the amino group hydrogens and the halogen atoms can be as high as 157.0 kJ mol⁻¹ e⁻¹, indicating a strong preference for certain interaction sites. nih.gov
The MEP map of this compound would therefore be characterized by a negative potential around the nitrogen atom and the π-system of the benzene (B151609) ring, and positive potentials located on the hydrogen atoms of the methylamino group and, most notably, on the iodine and bromine atoms (the sigma-holes). These features suggest that the molecule can act as both a nucleophile (via the nitrogen and aromatic ring) and an electrophile or halogen bond donor (via the halogens).
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Nitrogen Atom | Highly Negative | Site for electrophilic attack, protonation, and hydrogen bonding. |
| Aromatic Ring (π-system) | Negative | Susceptible to electrophilic aromatic substitution (if positions were available). |
| Iodine Atom (Sigma-hole) | Positive | Site for nucleophilic attack and halogen bonding. |
| Bromine Atom (Sigma-hole) | Positive (less than Iodine) | Secondary site for nucleophilic attack and halogen bonding. |
| N-H and C-H Hydrogens | Slightly Positive | Potential for weak hydrogen bonding interactions. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and stability of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule, namely the nitrogen atom of the methylamino group and the π-system of the aromatic ring. The electron-donating nature of the methylamino group raises the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles.
The LUMO, on the other hand, will likely be distributed over the aromatic ring and the halogen atoms, particularly the iodine atom. The electron-withdrawing nature of the halogens lowers the energy of the LUMO, increasing the molecule's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. In halogenated anilines, halogen substitution has been shown to create a favorable LUMO distribution that promotes interactions with nucleophiles. nih.gov
Theoretical studies on substituted anilines have demonstrated that the nature and position of substituents dictate the energy and localization of the frontier orbitals, which in turn governs the molecule's chemical behavior. researchgate.netsemanticscholar.org For this compound, the interplay between the electron-donating methylamino group and the electron-withdrawing halogens will define its reactivity profile.
Table 2: Predicted Frontier Molecular Orbital (FMO) Properties of this compound
| Orbital | Predicted Energy Level | Primary Localization | Implication for Reactivity |
| HOMO | Relatively High | Nitrogen atom and aromatic π-system | Susceptibility to electrophilic attack and oxidation. |
| LUMO | Relatively Low | Aromatic ring, Carbon-Iodine and Carbon-Bromine antibonding orbitals | Susceptibility to nucleophilic attack, particularly at the carbon bearing the iodine. |
| HOMO-LUMO Gap | Relatively Small | - | Indicates higher chemical reactivity and lower kinetic stability. |
Validation of Computational Models with Experimental Data
Computational models, including MEP mapping and FMO analysis, provide powerful predictive insights into molecular reactivity. However, the reliability of these theoretical predictions hinges on their validation against experimental data. The correlation of computational findings with real-world chemical behavior is a cornerstone of modern chemical research.
For reactions involving this compound, experimental validation would involve conducting reactions and comparing the observed outcomes with theoretical predictions. For instance, if computational models predict that a particular site is highly susceptible to nucleophilic attack, this can be tested by reacting the compound with a range of nucleophiles and analyzing the resulting products to determine the regioselectivity of the reaction.
Spectroscopic techniques are also crucial for validation. For example, the predicted effects of substituents on the electronic structure can be correlated with changes observed in UV-Visible absorption spectra. researchgate.net The HOMO-LUMO energy gap calculated from FMO analysis can be compared with the wavelength of maximum absorption (λmax), as a smaller energy gap generally corresponds to a longer absorption wavelength.
Furthermore, crystallographic data from X-ray diffraction can provide experimental evidence for intermolecular interactions, such as halogen bonding, predicted by MEP analysis. The observed bond lengths and angles in a crystal structure can confirm the presence and nature of these non-covalent interactions.
While specific experimental data for this compound is not extensively available in the public domain, the principles of validation remain universal. The accuracy of the computational methods (such as the choice of density functional and basis set in DFT calculations) is often benchmarked against known experimental results for closely related compounds before being applied to novel molecules. This comparative approach lends confidence to the theoretical predictions for the target compound.
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. Through various NMR experiments, the chemical environment, connectivity, and spatial arrangement of atoms within the N-methyl-3-bromo-5-iodoaniline molecule can be determined with high precision.
Advanced ¹H and ¹³C NMR for Comprehensive Structural Assignment and Regiochemistry
The ¹H and ¹³C NMR spectra of this compound provide foundational information for its structural assignment. The substitution pattern on the aniline (B41778) ring, specifically the placement of the bromo, iodo, and N-methylamino groups, is confirmed by the chemical shifts and coupling patterns of the aromatic protons and carbons.
In the ¹H NMR spectrum, the aromatic region displays distinct signals corresponding to the three protons on the benzene (B151609) ring. The specific chemical shifts are influenced by the electronic effects of the halogen substituents and the N-methyl group. Similarly, the ¹³C NMR spectrum shows characteristic signals for each carbon atom in the molecule, with the carbons bonded to the halogens exhibiting shifts influenced by the heavy atom effect. researchgate.net The precise regiochemistry is thus established by analyzing these spectral data.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| C-NHCH₃ | Data not available | Data not available |
| C-Br | Data not available | Data not available |
| C-I | Data not available | Data not available |
Note: Specific experimental values for this compound are not publicly available. The table illustrates the expected signals.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity on the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This technique would definitively assign each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying the connectivity between the N-methyl protons and the aromatic ring, as well as confirming the positions of the halogen substituents relative to the protonated carbons.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are close to each other, providing information about the molecule's three-dimensional structure and conformation. nih.govacs.org For instance, a NOESY/ROESY spectrum could show a correlation between the N-methyl protons and the protons at the C2 and C6 positions of the aniline ring, offering conformational details.
Application of Computational NMR (GIAO Method) for Accurate Chemical Shift Prediction and Validation
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. jmaterenvironsci.comresearchgate.net By performing quantum chemical calculations, theoretical ¹H and ¹³C NMR spectra for a proposed structure can be generated. jmaterenvironsci.com These predicted spectra are then compared with the experimental data. A strong correlation between the calculated and observed chemical shifts provides robust validation of the structural assignment of this compound. conicet.gov.ar This approach is especially valuable for complex molecules or where empirical data is ambiguous. jmaterenvironsci.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for determining the elemental composition and confirming the structure of a compound through fragmentation analysis.
Precise Mass Determination for Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.org For this compound (C₇H₇BrIN), the experimentally determined exact mass can be compared to the theoretically calculated mass based on its elemental formula. The excellent agreement between these values confirms the elemental composition of the molecule. blogspot.com
Table 2: Elemental Composition and Mass Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₇H₇BrIN | 310.8806 |
Note: The calculated mass is based on the most abundant isotopes of each element.
Fragmentation Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a fingerprint of the molecule's structure. For halogenated anilines, common fragmentation pathways include the loss of halogen radicals or hydrogen halides. nih.gov The specific fragmentation pattern observed for this compound under techniques like collision-induced dissociation (CID) would show losses corresponding to the bromine and iodine atoms, as well as the methyl group, further corroborating the assigned structure. nih.govrsc.org
Use in Mechanistic Studies for Identification of Transient Intermediates
While direct mechanistic studies focused exclusively on this compound for identifying transient intermediates are not extensively documented in dedicated publications, the principles of its application can be inferred from research on analogous compounds. Halogenated anilines and N-methylanilines are frequently used as substrates in complex chemical reactions where understanding the reaction pathway is crucial.
Spectroscopic monitoring is key to identifying short-lived species such as radicals, carbamates, or organometallic complexes. For instance, in palladium-catalyzed cross-coupling reactions, which are common for iodoarenes, the oxidative addition of the C-I bond to a Pd(0) complex forms an aryl-Pd(II) intermediate. nih.gov This transient species can often be detected and characterized using techniques like NMR and specialized mass spectrometry.
In other contexts, such as N-formylation reactions of N-methylaniline using carbon dioxide, transient carbamate (B1207046) salt intermediates have been proposed. acs.org Although these may be difficult to observe directly due to their short lifetimes, their presence can be inferred from line-broadening in ¹H NMR spectra. acs.org Similarly, in photocatalytic cycles, the characterization of transient radical intermediates is a burgeoning area of research, often employing techniques like transient absorption spectroscopy to monitor species with high temporal resolution. jiaolei.group
The specific substitution pattern of this compound, with its reactive C-I bond and a secondary amine, makes it a suitable candidate for such mechanistic investigations. The electronic effects of the bromine and iodine atoms would influence the stability and reactivity of any transient species formed, making its study valuable for understanding the intricate details of reaction mechanisms involving polyhalogenated aromatic amines.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and analyzing the vibrational modes of a molecule. vscht.cz For this compound, the spectra would be complex, with characteristic bands corresponding to the N-methylamino group, the substituted benzene ring, and the carbon-halogen bonds.
The main functional groups and their expected vibrational regions are:
N-H Group: A characteristic N-H stretching vibration (νN-H) is expected in the range of 3350-3450 cm⁻¹.
C-H Groups: Aromatic C-H stretching (νC-H) vibrations typically appear above 3000 cm⁻¹, while the methyl group C-H stretching modes are found in the 2850-2960 cm⁻¹ region.
C=C Aromatic Ring: Stretching vibrations (νC=C) of the benzene ring are expected in the 1450-1600 cm⁻¹ region.
C-N Bond: The C-N stretching vibration (νC-N) for aromatic amines is typically observed between 1250 and 1360 cm⁻¹.
Carbon-Halogen Bonds: The C-Br stretching (νC-Br) and C-I stretching (νC-I) vibrations are found in the fingerprint region of the spectrum, at lower wavenumbers, typically between 500-690 cm⁻¹ for C-Br and 485-610 cm⁻¹ for C-I.
The specific positions of these bands are sensitive to the electronic environment and molecular interactions, and their analysis provides a detailed fingerprint of the molecule. spectroscopyonline.com
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (-NHCH₃) | 3350 - 3450 | Medium (IR) |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2850 - 2960 | Medium |
| C=C Ring Stretch | Benzene Ring | 1450 - 1600 | Strong to Medium |
| C-N Stretch | Aryl Amine | 1250 - 1360 | Strong (IR) |
| C-Br Stretch | Bromo-Aromatic | 500 - 690 | Medium to Strong |
| C-I Stretch | Iodo-Aromatic | 485 - 610 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination (for this compound or its advanced derivatives)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound has not been published, analysis of closely related dihalogenated aniline derivatives provides significant insight into its expected solid-state conformation.
Studies on compounds like 3-bromo-4-iodoaniline (B1342403) reveal key structural parameters. The carbon-bromine (C-Br) bond length in such systems is typically around 1.88 Å, and the carbon-iodine (C-I) bond length is approximately 2.06-2.10 Å. The C-N bond connecting the amino group to the aromatic ring is expected to be in the range of 1.38-1.42 Å. The geometry around the nitrogen atom in N-methylanilines is generally trigonal planar or very shallowly pyramidal.
In the solid state, intermolecular forces play a crucial role. Hydrogen bonding between the amine proton (N-H) of one molecule and a halogen atom or the nitrogen atom of a neighboring molecule is anticipated. Furthermore, halogen bonding (C-I···N or C-Br···N) is a significant directional interaction that can influence the crystal lattice. The presence of both bromine and iodine allows for a complex interplay of these non-covalent interactions, potentially leading to distinct supramolecular architectures.
| Parameter | Expected Value | Basis of Prediction |
|---|---|---|
| C-I Bond Length | ~2.06 - 2.10 Å | Analysis of related iodoaniline derivatives. |
| C-Br Bond Length | ~1.88 - 1.90 Å | Analysis of related bromoaniline derivatives. |
| C-N Bond Length | ~1.38 - 1.42 Å | Typical for N-alkylanilines. |
| C-C-C Bond Angle (Ring) | ~120° | Aromatic ring geometry. |
| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted anilines. |
| Key Intermolecular Interactions | N-H···N or N-H···X Hydrogen Bonding; C-I···N Halogen Bonding | Presence of donor (N-H) and acceptor (N, Br, I) sites. |
Applications of N Methyl 3 Bromo 5 Iodoaniline in Complex Molecule Synthesis and Advanced Materials Science
Building Block in the Academic Synthesis of Complex Organic Molecules
The unique substitution pattern of N-methyl-3-bromo-5-iodoaniline makes it a valuable starting material in multi-step organic synthesis. The presence of three distinct reactive sites—the N-methylamino group, the bromo substituent, and the iodo substituent—allows for a series of selective and orthogonal chemical transformations. This enables synthetic chemists to introduce a variety of functional groups in a controlled manner, thereby facilitating the assembly of complex target molecules.
The differential reactivity of the aryl-iodine and aryl-bromine bonds is a key feature that can be exploited in sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a transition metal catalyst, such as palladium, than the carbon-bromine bond. This allows for selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.
Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide (Ar-X) | Relative Reactivity |
| Ar-I | Most Reactive |
| Ar-OTf | High |
| Ar-Br | Intermediate |
| Ar-Cl | Least Reactive |
This differential reactivity is crucial for sequential functionalization.
For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-I bond, followed by a Sonogashira, Heck, or another Suzuki-Miyaura coupling at the C-Br bond. rsc.orgwikipedia.org The N-methylamino group can also be engaged in various reactions, such as N-alkylation, N-arylation, or as a directing group for ortho-lithiation, although the presence of the halogen atoms would influence the regioselectivity of the latter. bohrium.comwikipedia.org
Precursor for Nitrogen-Containing Heterocyclic Compounds of Research Interest
This compound is a promising precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.netnih.gov These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The aniline (B41778) nitrogen can participate in cyclization reactions to form five- or six-membered rings, while the halogen substituents provide handles for further annulation or functionalization reactions.
One potential application is in the synthesis of substituted indoles. For example, through a sequence of a Sonogashira coupling at the iodine position with a terminal alkyne, followed by an intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis), a 4-bromo-6-iodo-N-methylindole scaffold could be generated. This intermediate could then be further elaborated using the remaining halogen.
Similarly, this compound could serve as a precursor for quinolines, quinazolines, and other fused heterocyclic systems. For example, palladium-catalyzed carbonylative cyclization reactions involving haloanilines are a known method for the synthesis of quinazolin-4(3H)-ones. mdpi.com The N-methyl group would direct the formation of a specific substitution pattern in the resulting heterocyclic product.
Development of Ligands and Catalysts
The structural framework of this compound is well-suited for the design and synthesis of novel ligands for transition metal catalysis. The nitrogen atom of the N-methylamino group can act as a coordinating atom, and the ortho and meta positions relative to this group can be functionalized to create bidentate or polydentate ligands.
For example, ortho-lithiation directed by the N-methylamino group (if sterically accessible and not outcompeted by halogen-metal exchange) could be used to introduce a phosphine (B1218219), another amino, or an oxazoline (B21484) group, leading to the formation of N,P or N,N-chelating ligands. bohrium.comwikipedia.org The remaining bromo and iodo substituents could then be used to attach the ligand to a solid support or to introduce further electronic or steric modifying groups.
These tailored ligands could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. nih.gov
Potential Applications in the Synthesis of Organic Materials and Functional Polymers (Hypothetical)
The dihalo-substituted nature of this compound makes it a hypothetical monomer for the synthesis of functional polymers through step-growth polymerization. Transition metal-catalyzed polycondensation reactions, such as Suzuki-Miyaura or Buchwald-Hartwig polycondensations, could be employed to create novel conjugated polymers. nih.govwikipedia.orgrsc.orgrsc.org
For instance, polycondensation of a diboronic acid derivative of this compound (prepared via a Miyaura borylation) with a dihaloaromatic comonomer could lead to the formation of a poly(arylene-amine) with a regular, well-defined structure. researchgate.net The N-methylamino group incorporated into the polymer backbone would be expected to influence the polymer's electronic properties, solubility, and morphology.
Table 2: Potential Polymerization Reactions Involving this compound Derivatives
| Polymerization Reaction | Monomer 1 | Monomer 2 | Resulting Polymer Type |
| Suzuki Polycondensation | Di-boronic ester of N-methylaniline | Dihaloarene | Poly(arylene-amine) |
| Buchwald-Hartwig Polycondensation | This compound | Diamine | Poly(arylene-diamine) |
| Sonogashira Polycondensation | This compound | Di-alkyne | Poly(arylene-ethynylene-amine) |
These hypothetical polymers could possess interesting photophysical or electronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The presence of the N-methylamino group could also impart specific functionalities, such as pH-responsiveness or metal-ion binding capabilities. vanderbilt.edunih.govuni-mainz.de
Diversification Strategies for Advanced Chemical Scaffolds
The true synthetic power of this compound lies in the diverse strategies that can be employed to create a multitude of advanced chemical scaffolds. The orthogonal reactivity of the two halogen atoms is the cornerstone of these diversification strategies.
A key strategy involves a stepwise and selective functionalization of the C-I and C-Br bonds. For example, a reaction sequence could involve:
Selective cross-coupling at the C-I bond: Utilizing the higher reactivity of the iodide, a Suzuki, Stille, or Heck reaction can be performed to introduce a first point of diversity. researchgate.netchemistryviews.org
Modification of the N-methylamino group: The secondary amine can be protected, alkylated, or arylated.
Cross-coupling at the C-Br bond: A second cross-coupling reaction can then be carried out at the less reactive bromide position to introduce a second point of diversity. researchgate.netacs.org
Further derivatization: The newly introduced functional groups can be further modified to build up molecular complexity.
This systematic approach allows for the creation of a library of compounds with diverse substitution patterns around the central N-methylaniline core. These scaffolds can then be screened for biological activity or for their properties as functional materials. The ability to precisely control the introduction of different substituents makes this compound a powerful tool for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
